molecular formula C8H18N4O4 B14164575 1,6-Hexanediamine, N,N'-dimethyl-N,N'-dinitro- CAS No. 35823-05-3

1,6-Hexanediamine, N,N'-dimethyl-N,N'-dinitro-

Cat. No.: B14164575
CAS No.: 35823-05-3
M. Wt: 234.25 g/mol
InChI Key: KMVBHOHHJPWVJZ-UHFFFAOYSA-N
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Description

1,6-Hexanediamine, N,N’-dimethyl-N,N’-dinitro- is a chemical compound with the molecular formula C8H20N2 It is a derivative of hexanediamine, where the amino groups are substituted with dimethyl and dinitro groups

Preparation Methods

The synthesis of 1,6-Hexanediamine, N,N’-dimethyl-N,N’-dinitro- typically involves the nitration of 1,6-Hexanediamine, N,N’-dimethyl-. The reaction conditions often require the use of strong nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature and pressure to ensure the selective nitration of the amino groups.

Industrial production methods for this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

1,6-Hexanediamine, N,N’-dimethyl-N,N’-dinitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of nitro derivatives and other oxidized products.

    Reduction: Reduction of the nitro groups can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents such as sodium borohydride. The reduction process converts the nitro groups to amino groups, yielding 1,6-Hexanediamine, N,N’-dimethyl-.

    Substitution: The compound can undergo nucleophilic substitution reactions where the nitro groups are replaced by other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

Scientific Research Applications

1,6-Hexanediamine, N,N’-dimethyl-N,N’-dinitro- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of various organic compounds. Its unique structure allows for the creation of complex molecules with specific properties.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications. Its ability to undergo specific chemical reactions makes it a valuable tool in biochemical research.

    Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient. Its chemical properties may allow for the development of new therapeutic agents.

    Industry: The compound is used in the production of polymers, resins, and other industrial materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 1,6-Hexanediamine, N,N’-dimethyl-N,N’-dinitro- involves its interaction with molecular targets through its nitro and amino groups. The nitro groups can participate in redox reactions, while the amino groups can form hydrogen bonds and other interactions with biological molecules. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biochemical effects.

Comparison with Similar Compounds

1,6-Hexanediamine, N,N’-dimethyl-N,N’-dinitro- can be compared with other similar compounds such as:

    1,6-Hexanediamine, N,N’-dimethyl-: This compound lacks the nitro groups and has different reactivity and applications.

    1,6-Hexanediamine, N,N’-dimethyl-N,N’-diacetyl-: This compound has acetyl groups instead of nitro groups, leading to different chemical properties and uses.

    1,6-Hexanediamine, N,N’-dimethyl-N,N’-dibromo-:

The uniqueness of 1,6-Hexanediamine, N,N’-dimethyl-N,N’-dinitro- lies in its combination of dimethyl and dinitro substitutions, which confer specific chemical properties and reactivity patterns.

Properties

CAS No.

35823-05-3

Molecular Formula

C8H18N4O4

Molecular Weight

234.25 g/mol

IUPAC Name

N-methyl-N-[6-[methyl(nitro)amino]hexyl]nitramide

InChI

InChI=1S/C8H18N4O4/c1-9(11(13)14)7-5-3-4-6-8-10(2)12(15)16/h3-8H2,1-2H3

InChI Key

KMVBHOHHJPWVJZ-UHFFFAOYSA-N

Canonical SMILES

CN(CCCCCCN(C)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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